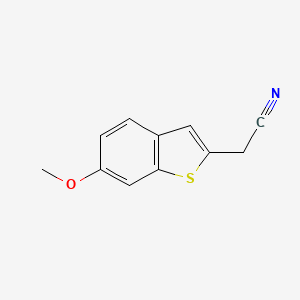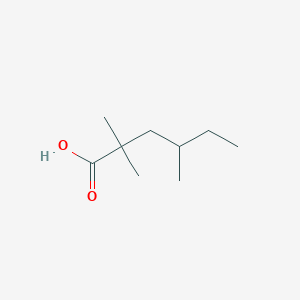amine hydrochloride](/img/structure/B13499812.png)
[2-(3-Fluoro-4-methoxyphenyl)ethyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride: is a chemical compound with a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride typically involves multiple steps. One common method includes the nitration of a benzene derivative, followed by reduction to an amine, and subsequent substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine and methoxy groups can influence the reactivity of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is involved in various organic reactions, including cross-coupling reactions like Suzuki–Miyaura coupling .
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may serve as a model compound for drug development and pharmacological studies.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(3-Fluoro-4-methylphenyl)ethylamine hydrochloride
- 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride
- 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride
Uniqueness: The presence of both fluorine and methoxy groups in 2-(3-Fluoro-4-methoxyphenyl)ethylamine hydrochloride makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-6-5-8-3-4-10(13-2)9(11)7-8;/h3-4,7,12H,5-6H2,1-2H3;1H |
InChI Key |
YLNFTPDVYURLDO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


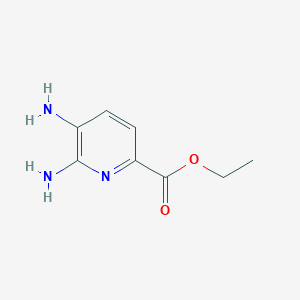

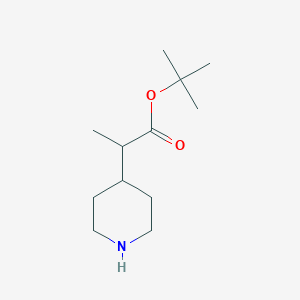
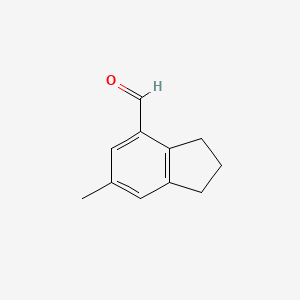
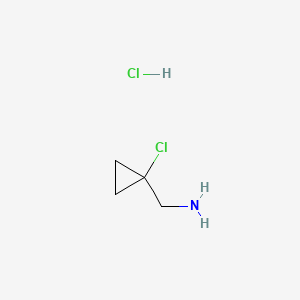
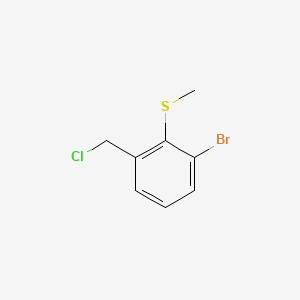

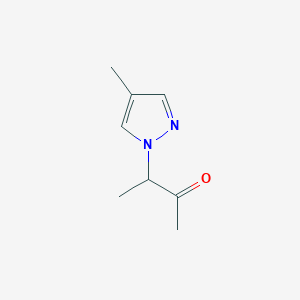
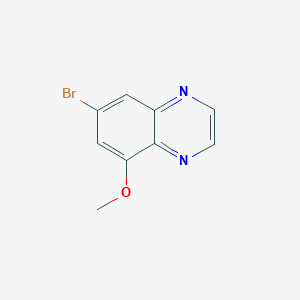
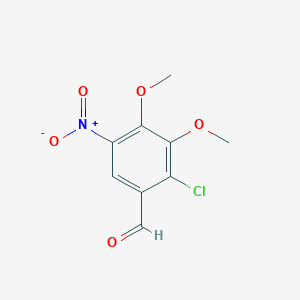
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
